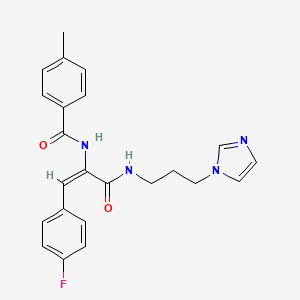
N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a complex organic compound that features a combination of imidazole, fluorophenyl, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the introduction of the fluorophenyl group through a substitution reaction. The final step involves the formation of the benzamide moiety under specific reaction conditions, such as the use of a coupling reagent and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The imidazole and fluorophenyl groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-Imidazol-1-yl)propyl)-4-methylbenzamide
- 1-(4-Fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
Uniqueness
N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
324562-08-5 |
|---|---|
Molecular Formula |
C23H23FN4O2 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C23H23FN4O2/c1-17-3-7-19(8-4-17)22(29)27-21(15-18-5-9-20(24)10-6-18)23(30)26-11-2-13-28-14-12-25-16-28/h3-10,12,14-16H,2,11,13H2,1H3,(H,26,30)(H,27,29)/b21-15+ |
InChI Key |
QDSSRWCKMIZGDM-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)NCCCN3C=CN=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12818814.png)
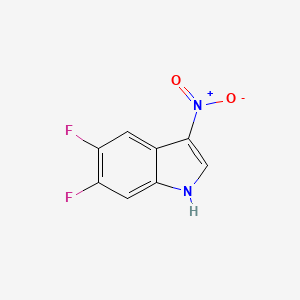
![5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-9,18-dione](/img/structure/B12818822.png)
![(S)-5-Fluoro-2-(1-(5-(2-methoxypyrimidin-5-yl)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)azetidin-2-yl)-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3h)-one](/img/structure/B12818823.png)
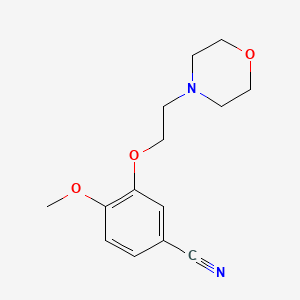


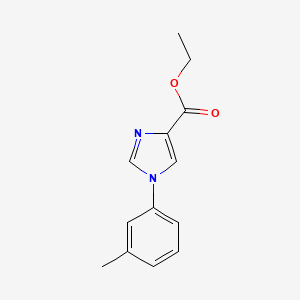
![2-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12818856.png)
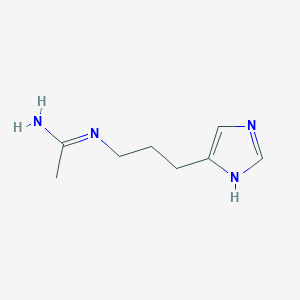
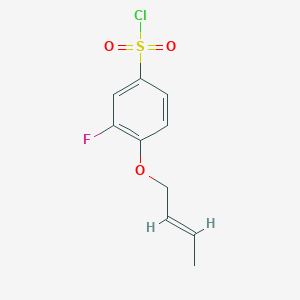

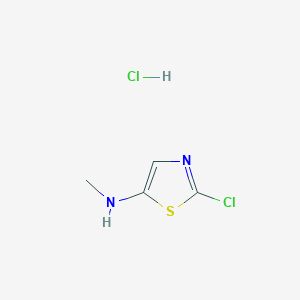
![2,5-Dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B12818895.png)
